Papaverine glycyrrhizinate
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Overview
Description
Papaverine glycyrrhizinate is a chemical compound that is synthesized from papaverine and glycyrrhizic acid. It has been extensively studied for its potential therapeutic applications due to its unique properties.
Mechanism Of Action
The mechanism of action of papaverine glycyrrhizinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of smooth muscle contraction. It has also been found to inhibit the activity of NF-kappa B, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
Papaverine glycyrrhizinate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been found to have anti-viral effects by inhibiting the replication of viruses.
Advantages And Limitations For Lab Experiments
Papaverine glycyrrhizinate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of concentrations, and it has been found to be non-toxic in animal studies. However, there are also some limitations to its use in lab experiments. It can be difficult to dissolve in water, and it may require the use of organic solvents. It may also have limited solubility in some biological fluids.
Future Directions
There are several future directions for the study of papaverine glycyrrhizinate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and liver diseases. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on phosphodiesterase and NF-kappa B. Additionally, further studies are needed to determine the optimal dosage and administration of papaverine glycyrrhizinate for therapeutic use.
Synthesis Methods
Papaverine glycyrrhizinate is synthesized by reacting papaverine with glycyrrhizic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The resulting product is purified and analyzed for its chemical properties.
Scientific Research Applications
Papaverine glycyrrhizinate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of liver diseases, cardiovascular diseases, and neurological disorders.
properties
CAS RN |
102395-75-5 |
---|---|
Product Name |
Papaverine glycyrrhizinate |
Molecular Formula |
C42H62O16.C20H21NO4 |
Molecular Weight |
1160.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
InChI Key |
AJVFRECHHYUSKO-FYSHDTCASA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
synonyms |
Pavezan |
Origin of Product |
United States |
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